4-(Furan-3-yl)butan-2-one
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Overview
Description
4-(Furan-3-yl)butan-2-one is an organic compound belonging to the class of furan derivatives It features a furan ring attached to a butanone moiety, making it a versatile molecule in organic synthesis and various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Furan-3-yl)butan-2-one can be synthesized through several methods. One common approach involves the aldol condensation of furfural with acetone. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or triflic acid.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 4-(Furan-3-yl)butan-2-ol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
4-(Furan-3-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(Furan-3-yl)butan-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death. The compound may also interfere with essential metabolic pathways within the microbial cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(Furan-2-yl)butan-2-one
- 1-aryl-3-(furan-2-yl)prop-2-en-1-one
- 3-(Furan-2-yl)propenoic acid
Uniqueness
4-(Furan-3-yl)butan-2-one stands out due to its specific structural features, which confer unique reactivity and potential applications. Its furan ring provides aromatic stability, while the butanone moiety offers a reactive site for various chemical transformations. This combination makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H10O2 |
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Molecular Weight |
138.16 g/mol |
IUPAC Name |
4-(furan-3-yl)butan-2-one |
InChI |
InChI=1S/C8H10O2/c1-7(9)2-3-8-4-5-10-6-8/h4-6H,2-3H2,1H3 |
InChI Key |
HRNSWROQIADGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=COC=C1 |
Origin of Product |
United States |
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